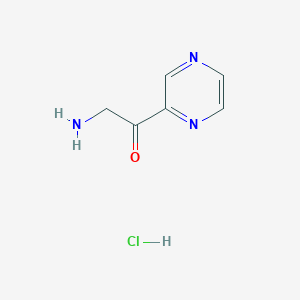

2-Amino-1-pyrazin-2-yl-ethanone hydrochloride

Description

2-Amino-1-pyrazin-2-yl-ethanone hydrochloride is a heterocyclic organic compound featuring a pyrazine ring substituted with an amino-ketone functional group. The pyrazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) serves as the core structure, while the amino-ketone moiety and hydrochloride salt enhance solubility and reactivity.

Properties

Molecular Formula |

C6H8ClN3O |

|---|---|

Molecular Weight |

173.60 g/mol |

IUPAC Name |

2-amino-1-pyrazin-2-ylethanone;hydrochloride |

InChI |

InChI=1S/C6H7N3O.ClH/c7-3-6(10)5-4-8-1-2-9-5;/h1-2,4H,3,7H2;1H |

InChI Key |

LNZUMCPSXSCZMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-pyrazin-2-yl-ethanone hydrochloride typically involves the reaction of pyrazine derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 2-chloropyrazine with ethylamine, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-pyrazin-2-yl-ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazine derivatives .

Scientific Research Applications

2-Amino-1-pyrazin-2-yl-ethanone hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-1-pyrazin-2-yl-ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs that share the 2-amino-1-heteroaryl-ethanone hydrochloride scaffold but differ in heterocyclic substituents, functional groups, or physicochemical properties.

Structural and Functional Group Variations

2-Amino-1-pyridin-3-yl-ethanone Hydrochloride

- Structure : Pyridine ring (one nitrogen atom) replaces pyrazine.

- Molecular Formula : C₇H₉ClN₂O .

- Pyridine’s lone nitrogen may alter hydrogen-bonding interactions in biological targets.

- Applications : Used in medicinal chemistry for CNS-targeting molecules due to pyridine’s prevalence in blood-brain barrier-penetrant drugs.

2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone Dihydrochloride

- Structure : Pyrazole ring (two adjacent nitrogen atoms) with an ethyl substituent.

- Molecular Formula : C₇H₁₁Cl₂N₃O .

- Key Differences: Pyrazole’s non-aromatic nitrogen arrangement increases polarity and metabolic stability. Ethyl group enhances lipophilicity, improving membrane permeability.

- Applications: Potential use in kinase inhibitors (pyrazole derivatives are common in anticancer agents).

2-Amino-1-[4-(2-methoxybenzyl)-1-piperazinyl]ethanone Dihydrochloride

- Structure : Piperazine ring (saturated six-membered ring with two nitrogens) substituted with a 2-methoxybenzyl group.

- Molecular Formula : C₁₄H₂₀Cl₂N₃O₂ .

- Key Differences :

- Piperazine introduces conformational flexibility and basicity, enhancing solubility in acidic environments.

- 2-Methoxybenzyl group adds steric bulk and modulates receptor binding.

- Applications : Likely explored in antipsychotic or antidepressant drug candidates (piperazine is a common motif in neuroactive compounds).

Physicochemical Properties and Stability

Notes:

- Pyrazine derivatives generally exhibit higher polarity and lower lipophilicity than pyridine or pyrazole analogs, impacting bioavailability.

- Piperazine analogs’ dihydrochloride salts improve solubility but may require pH-adjusted formulations for in vivo use.

Research and Application Insights

- Pharmaceutical Potential: Pyrazine derivatives are explored for antimicrobial activity due to nitrogen-rich scaffolds . Pyridine and piperazine analogs are prioritized in CNS drug discovery .

- Flavoring vs. Medicinal Use: Unlike 2-acetyl pyrazine (a flavoring agent with FEMA No. 3126 ), amino-ketone hydrochlorides are tailored for bioactive molecule synthesis.

Biological Activity

2-Amino-1-pyrazin-2-yl-ethanone hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

- Molecular Formula : C4H6ClN3O

- Molecular Weight : 151.56 g/mol

- IUPAC Name : 2-Amino-1-pyrazin-2-yl-ethanone hydrochloride

- CAS Number : 12291815

The biological activity of 2-Amino-1-pyrazin-2-yl-ethanone hydrochloride is primarily attributed to its ability to interact with various biological macromolecules. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : Research has suggested that it may induce apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

A study evaluated the antimicrobial properties of 2-Amino-1-pyrazin-2-yl-ethanone hydrochloride against several bacterial and fungal strains. The Minimum Inhibitory Concentrations (MICs) were determined, and the results are summarized in Table 1.

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Weak |

| Candida albicans | 16 | Strong |

Anticancer Activity

In vitro studies on various cancer cell lines demonstrated the potential of this compound as an anticancer agent. The results are detailed in Table 2.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A2780 (Ovarian) | 10 | Cytotoxic |

| HCT116 (Colorectal) | 15 | Cytotoxic |

| MCF7 (Breast) | 20 | Moderate Cytotoxicity |

Case Studies

- Study on Antifungal Activity : A recent study assessed the antifungal activity of derivatives of pyrazine compounds, including 2-Amino-1-pyrazin-2-yl-ethanone hydrochloride. It was found effective against Trichophyton mentagrophytes, with comparable efficacy to established antifungal agents like fluconazole .

- Evaluation of Anticancer Effects : In a study involving ovarian cancer cells, the compound induced significant apoptosis, as evidenced by increased levels of reactive oxygen species (ROS) and DNA fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.